

Solubility Profile of 3-Amino-5-methylpyridine in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: 3-Amino-5-methylpyridine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility characteristics of **3-Amino-5-methylpyridine**, a key intermediate in the pharmaceutical and agrochemical industries. Due to the limited availability of comprehensive quantitative solubility data in public literature, this document outlines a standardized experimental protocol for determining the solubility of this compound in various organic solvents. Furthermore, a logical workflow for this procedure is presented visually.

Introduction

3-Amino-5-methylpyridine, also known as 5-amino-3-picoline, is a critical building block in the synthesis of a range of bioactive molecules. Its solubility in different organic solvents is a critical parameter for reaction kinetics, purification processes, and formulation development. A thorough understanding of its solubility profile enables the optimization of synthetic routes and the development of robust, scalable manufacturing processes.

While specific quantitative data on the solubility of **3-Amino-5-methylpyridine** in a wide array of organic solvents is not extensively documented in publicly accessible literature, it is generally described as being soluble in several common organic solvents. This guide provides a standardized methodology for researchers to determine the precise solubility of **3-Amino-5-methylpyridine** in solvents relevant to their work.

Physicochemical Properties of 3-Amino-5-methylpyridine

Property	Value
Synonyms	5-Amino-3-picoline, 5-Methylpyridin-3-amine
Molecular Formula	C ₆ H ₈ N ₂
Molecular Weight	108.14 g/mol
Appearance	Colorless to light yellow solid, crystal, or crystalline solid.[1]
Melting Point	60-64 °C

Quantitative Solubility Data

As of the compilation of this guide, comprehensive quantitative solubility data for **3-Amino-5-methylpyridine** in a range of organic solvents is not readily available in peer-reviewed literature. The following table is provided as a template for researchers to populate with their experimentally determined data.

Solvent	Temperature (°C)	Solubility (g/100 mL)	Molar Solubility (mol/L)
e.g., Methanol	e.g., 25	-	-
e.g., Ethanol	e.g., 25	-	-
e.g., Acetone	e.g., 25	-	-
e.g., Ethyl Acetate	e.g., 25	-	-
e.g., Dichloromethane	e.g., 25	-	-
e.g., Toluene	e.g., 25	-	-

Qualitative Solubility Information:

3-Amino-5-methylpyridine is reported to be soluble in ethanol, acetone, and dichloromethane.
[1]

Solubility Data of a Structurally Similar Compound: 3-Aminopyridine

To provide a point of reference, the following table presents solubility data for 3-aminopyridine, a structurally similar compound, in acetone and n-butyl acetate. It is crucial to note that this data is for a related but different molecule and should be used as an estimation only. The solubility of 3-aminopyridine increases with temperature and with a higher concentration of acetone in mixed solvents.[2]

Solvent System (mass fraction acetone, w)	Temperature (K)	Molar Solubility of 3-Aminopyridine (x_1)
n-Butyl Acetate (w=0)	288.15	0.0485
293.15	0.0572	
298.15	0.0673	
303.15	0.0791	
308.15	0.0929	
313.15	0.1091	
Acetone (w=0.2)	288.15	0.0763
293.15	0.0889	
298.15	0.1036	
303.15	0.1209	
308.15	0.1412	
313.15	0.1651	
Acetone (w=0.4)	288.15	0.1194
293.15	0.1374	
298.15	0.1583	
303.15	0.1827	
308.15	0.2114	
313.15	0.2452	
Acetone (w=0.6)	288.15	0.1825
293.15	0.2073	
298.15	0.2359	
303.15	0.2691	
308.15	0.3078	

313.15	0.3532	
Acetone (w=0.8)	288.15	0.2669
293.15	0.2981	
298.15	0.3339	
303.15	0.3752	
308.15	0.4229	
313.15	0.4782	
Acetone (w=1.0)	288.15	0.3718
293.15	0.4086	
298.15	0.4503	
303.15	0.4979	
308.15	0.5523	
313.15	0.6148	

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of **3-Amino-5-methylpyridine** in organic solvents. This protocol is based on the widely used isothermal shake-flask method.

4.1. Materials and Equipment

- **3-Amino-5-methylpyridine** (high purity)
- Selected organic solvents (analytical grade or higher)
- Analytical balance (± 0.0001 g)
- Thermostatically controlled shaker or water bath
- Vials with screw caps

- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.45 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
- Oven

4.2. Procedure

Preparation of Saturated Solutions:

- Add an excess amount of **3-Amino-5-methylpyridine** to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.
- Securely cap the vials to prevent solvent evaporation.
- Place the vials in a thermostatically controlled shaker set to the desired temperature.
- Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

Sample Analysis (Gravimetric Method):

- After equilibration, allow the solid to settle.
- Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-weighed syringe and filter it into a pre-weighed vial.
- Record the exact volume and weight of the transferred saturated solution.
- Evaporate the solvent from the vial in an oven at a temperature below the boiling point of the solvent and the melting point of the solute until a constant weight of the dried solid is achieved.

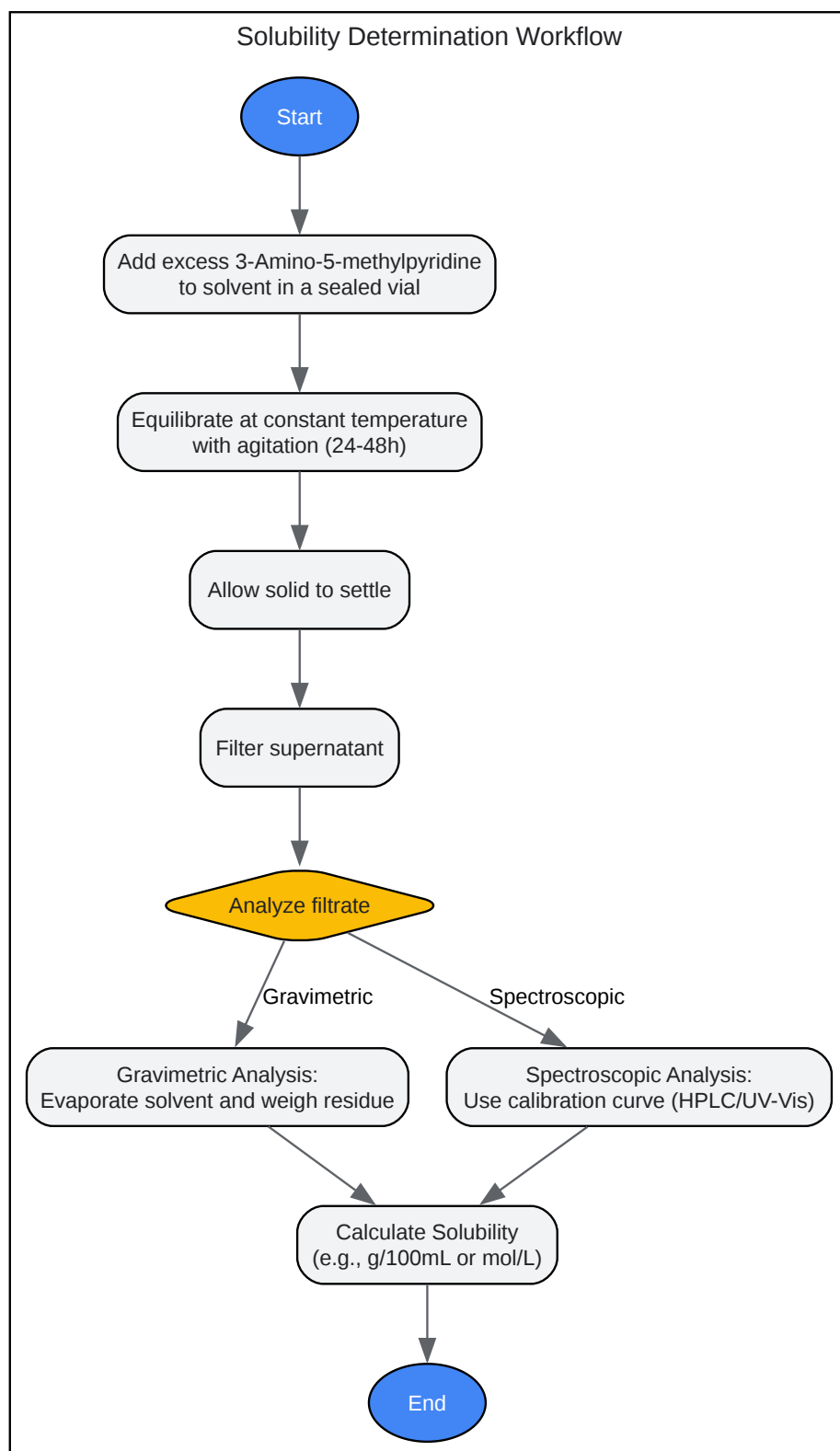
- Calculate the solubility based on the mass of the dissolved solid and the volume or mass of the solvent used.

Sample Analysis (Spectroscopic Method):

- Prepare a series of standard solutions of **3-Amino-5-methylpyridine** of known concentrations in the solvent of interest.
- Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.
- Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
- Analyze the diluted sample and determine the concentration of **3-Amino-5-methylpyridine** from the calibration curve.
- Calculate the original concentration in the saturated solution, which represents the solubility.

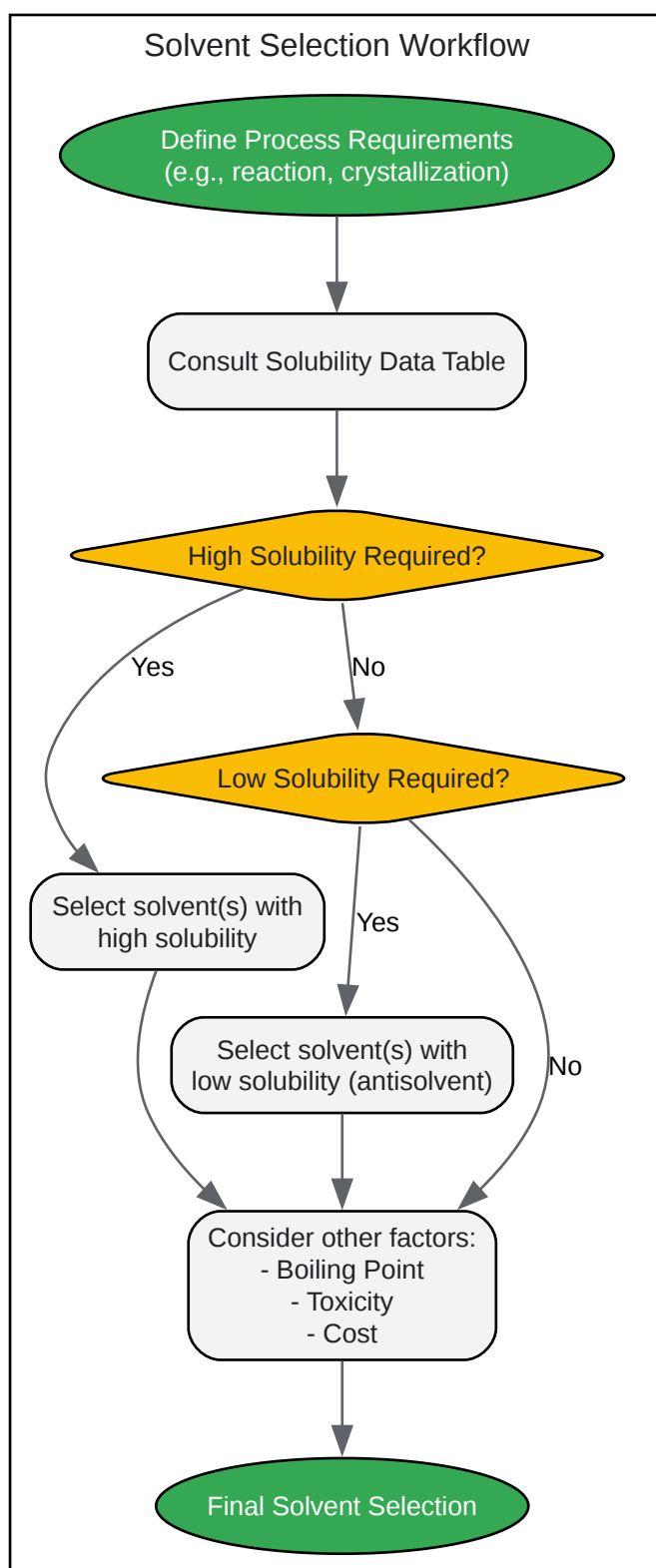
Visualized Workflows

The following diagrams illustrate the logical workflow for determining the solubility of **3-Amino-5-methylpyridine** and a general workflow for solvent selection based on solubility data.



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Caption: Workflow for the experimental determination of solubility.



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Caption: Logical workflow for solvent selection.

Conclusion

While comprehensive quantitative solubility data for **3-Amino-5-methylpyridine** in organic solvents is currently limited in the public domain, this guide provides a robust and reliable experimental protocol for its determination. By following the outlined methodology, researchers and drug development professionals can generate the critical data needed to optimize their processes, from synthesis and purification to formulation and final product development. The provided workflow diagrams offer a clear visual representation of the necessary steps to ensure accurate and reproducible results.

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References

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